RO2959 monohydrochloride

説明

特性

IUPAC Name |

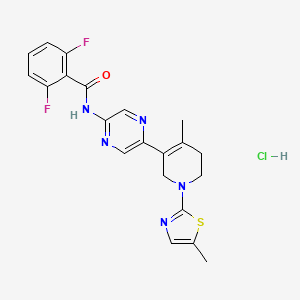

2,6-difluoro-N-[5-[4-methyl-1-(5-methyl-1,3-thiazol-2-yl)-3,6-dihydro-2H-pyridin-5-yl]pyrazin-2-yl]benzamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19F2N5OS.ClH/c1-12-6-7-28(21-26-8-13(2)30-21)11-14(12)17-9-25-18(10-24-17)27-20(29)19-15(22)4-3-5-16(19)23;/h3-5,8-10H,6-7,11H2,1-2H3,(H,25,27,29);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMLSDODALBRLPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(CN(CC1)C2=NC=C(S2)C)C3=CN=C(C=N3)NC(=O)C4=C(C=CC=C4F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20ClF2N5OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

463.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

RO2959 Monohydrochloride: A Deep Dive into its Mechanism of Action as a CRAC Channel Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

RO2959 monohydrochloride has emerged as a potent and selective inhibitor of the Calcium Release-Activated Calcium (CRAC) channel, a critical component of store-operated calcium entry (SOCE) in various cell types, most notably in lymphocytes. This technical guide provides an in-depth exploration of the mechanism of action of RO2959, detailing its molecular targets, downstream signaling consequences, and the experimental methodologies used to elucidate its function.

Core Mechanism of Action: Inhibition of CRAC Channels and Store-Operated Calcium Entry

This compound exerts its primary effect by potently and selectively blocking the CRAC channel.[1][2][3] CRAC channels are composed of Orai proteins (forming the channel pore in the plasma membrane) and are activated by stromal interaction molecule (STIM) proteins, which act as calcium sensors in the endoplasmic reticulum (ER).[4][5] Depletion of ER calcium stores triggers the oligomerization and translocation of STIM proteins to ER-plasma membrane junctions, where they interact with and activate Orai channels, leading to a sustained influx of extracellular calcium. This process is known as store-operated calcium entry (SOCE).[4][5]

RO2959 directly inhibits the function of the Orai1/STIM1-mediated CRAC channels, thereby blocking SOCE.[1][3] This inhibition has been demonstrated through both electrophysiological measurements of CRAC currents (ICRAC) and calcium imaging assays that measure intracellular calcium levels.[6]

Quantitative Data: Inhibitory Potency of RO2959

The inhibitory activity of RO2959 has been quantified across various experimental systems. The following table summarizes the key IC50 values, providing a comparative overview of its potency.

| Target/Process | IC50 Value | Cell Type/System | Reference |

| CRAC Channel | 402 nM | Not specified | [1][2][3] |

| Orai1/STIM1 mediated SOCE | 25 nM | CHO cells stably expressing human Orai1 and STIM1 | [1][3] |

| Orai1 | 25 nM | Not specified | |

| Orai3 | 530 nM | Not specified | |

| SOCE in activated CD4+ T lymphocytes | 265 nM | Human primary CD4+ T cells |

Signaling Pathways Modulated by RO2959

In T lymphocytes, the T-cell receptor (TCR) signaling pathway is a primary activator of CRAC channels. RO2959, by blocking CRAC channels, effectively decouples TCR activation from downstream calcium-dependent signaling events.

T-Cell Receptor Signaling to NFAT Activation

Caption: TCR signaling cascade leading to NFAT activation, inhibited by RO2959.

The inhibition of calcium influx by RO2959 prevents the activation of calcineurin, a calcium-dependent phosphatase.[1] Calcineurin is responsible for dephosphorylating the Nuclear Factor of Activated T-cells (NFAT), a key transcription factor.[7] Without dephosphorylation, NFAT remains in the cytoplasm and cannot translocate to the nucleus to initiate the transcription of target genes, such as Interleukin-2 (IL-2), which is crucial for T-cell proliferation and effector functions.[1] Consequently, RO2959 potently blocks T-cell receptor-triggered gene expression and functional pathways, including cytokine production and T-cell proliferation.[1][6]

Experimental Protocols

The mechanism of action of RO2959 has been elucidated through a combination of electrophysiological and cell-based imaging techniques.

Whole-Cell Patch-Clamp Electrophysiology for ICRAC Measurement

This technique directly measures the ion flow through CRAC channels.

Objective: To measure the inhibitory effect of RO2959 on CRAC currents (ICRAC).

Methodology:

-

Cell Preparation: Human T lymphocytes or a suitable cell line (e.g., RBL-2H3, CHO) stably expressing Orai1 and STIM1 are used.

-

Store Depletion: Intracellular calcium stores are passively depleted by including a high concentration of a calcium chelator (e.g., BAPTA) in the patch pipette solution and/or by perfusing the cells with a solution containing a SERCA pump inhibitor (e.g., thapsigargin) in a calcium-free external solution.

-

Whole-Cell Recording: A giga-ohm seal is formed between a glass micropipette and the cell membrane. The membrane patch is then ruptured to achieve the whole-cell configuration.

-

Voltage Protocol: A voltage ramp protocol (e.g., -100 mV to +100 mV over 50-100 ms) is applied to the cell to elicit the characteristic inwardly rectifying ICRAC.

-

Compound Application: RO2959 is applied at various concentrations to the external solution, and the resulting changes in ICRAC are recorded to determine the IC50 value.

Caption: Experimental workflow for electrophysiological recording of I-CRAC.

Calcium Imaging of Store-Operated Calcium Entry

This method visualizes and quantifies changes in intracellular calcium concentration.

Objective: To measure the effect of RO2959 on SOCE.

Methodology:

-

Cell Loading: Cells are loaded with a calcium-sensitive fluorescent indicator dye (e.g., Fura-2 AM, Fluo-4 AM).

-

Baseline Measurement: The baseline fluorescence is recorded in a calcium-free external solution.

-

Store Depletion: SOCE is induced by depleting ER calcium stores, typically with thapsigargin (B1683126) or by TCR stimulation.

-

Calcium Re-addition: Calcium is re-introduced into the external solution, and the subsequent increase in fluorescence, representing SOCE, is measured.

-

Inhibitor Treatment: The experiment is repeated in the presence of varying concentrations of RO2959 to assess its inhibitory effect on the calcium influx.

-

Data Analysis: The change in fluorescence intensity is used to calculate the intracellular calcium concentration and determine the IC50 of RO2959 for SOCE inhibition.

Conclusion

This compound is a highly potent and selective inhibitor of the CRAC channel, acting directly on the Orai1/STIM1 complex to block store-operated calcium entry. This mechanism of action effectively uncouples T-cell receptor activation from downstream calcium-dependent signaling pathways, leading to the potent inhibition of T-cell activation, proliferation, and cytokine production. The well-characterized mechanism and high potency of RO2959 make it a valuable research tool for studying the role of CRAC channels in cellular physiology and a promising lead compound for the development of novel therapeutics for autoimmune and inflammatory diseases.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Electrophysiological Methods for Recording CRAC and TRPV5/6 Channels - Calcium Entry Channels in Non-Excitable Cells - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Defining the Roles of Ca2+ Signals during T Cell Activation - Signaling Mechanisms Regulating T Cell Diversity and Function - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. taylorfrancis.com [taylorfrancis.com]

- 6. journals.physiology.org [journals.physiology.org]

- 7. Pharmacology of Store-Operated Calcium Entry Channels - Calcium Entry Channels in Non-Excitable Cells - NCBI Bookshelf [ncbi.nlm.nih.gov]

RO2959 Monohydrochloride: A Technical Overview of its Inhibitory Action on Orai1/STIM1 Channels

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of RO2959 monohydrochloride, a potent and selective inhibitor of the Calcium Release-Activated Calcium (CRAC) channel, which is formed by Orai1 and STIM1 proteins. The document details the mechanism of store-operated calcium entry (SOCE), the role of RO2959 as an inhibitor, quantitative efficacy data, and standard experimental protocols for its evaluation.

The Orai1/STIM1 Signaling Pathway and Store-Operated Calcium Entry (SOCE)

Store-operated calcium entry (SOCE) is a fundamental Ca2+ influx mechanism in numerous cell types, crucial for a wide array of cellular functions, including gene expression, proliferation, and immune responses.[1][2] The primary molecular components of the CRAC channel, which mediates SOCE, are the stromal interaction molecule 1 (STIM1), located in the endoplasmic reticulum (ER), and Orai1, the pore-forming subunit in the plasma membrane.[3]

The activation sequence is as follows:

-

Store Depletion: Stimulation of cell surface receptors (e.g., G-protein coupled receptors or receptor tyrosine kinases) activates Phospholipase C (PLC), leading to the generation of inositol-1,4,5-trisphosphate (IP3).[2] IP3 binds to its receptors (IP3R) on the ER membrane, causing the release of stored Ca2+ into the cytoplasm.[1]

-

STIM1 Sensing and Activation: STIM1, the ER Ca2+ sensor, detects the drop in luminal Ca2+ concentration.[3] This triggers a conformational change in STIM1, leading to its oligomerization and translocation to ER-plasma membrane junctions.[1]

-

Orai1 Channel Gating: At these junctions, the activated STIM1 oligomers directly interact with and gate the Orai1 channels.[4] This interaction opens the Orai1 pore, allowing a highly selective influx of extracellular Ca2+ into the cell, a current known as I-CRAC (Calcium Release-Activated Ca2+ current).[1][2]

Caption: Orai1/STIM1 signaling pathway for Store-Operated Calcium Entry (SOCE).

This compound: A Potent CRAC Channel Inhibitor

This compound is a small molecule identified as a potent and selective inhibitor of CRAC channels.[5] It effectively blocks store-operated calcium entry mediated by Orai1/STIM1 channels.[5] Its inhibitory action extends to downstream cellular processes that are dependent on SOCE, such as T-cell activation, proliferation, and cytokine production.[1][5] The mechanism of inhibition is not believed to be a direct block of the channel pore; rather, it requires a pre-incubation period of at least 30 minutes to be effective, suggesting an indirect mode of action.[6]

Quantitative Data: Inhibitory Potency of RO2959

The efficacy of RO2959 has been quantified across different experimental systems. The half-maximal inhibitory concentration (IC50) values demonstrate its high potency, particularly against Orai1-mediated currents.

| Target/Process | Cell Type / System | IC50 Value | Reference |

| CRAC Channel Current (I-CRAC) | RBL-2H3 cells | ~402 nM | [1][5] |

| Orai1-mediated SOCE | CHO cells expressing hOrai1/hStim1 | 25 nM | [5] |

| Orai3-mediated SOCE | T-REx-CHO cells expressing hStim1/hOrai3 | 530 nM | [5] |

| SOCE | Activated CD4+ T lymphocytes | 265 nM | [5] |

Selectivity: RO2959 exhibits high selectivity for CRAC channels. It has been shown to have no significant inhibitory effects on a panel of other ion channels, transporters, and receptors, including TRPC1, TRPM2, TRPM4, Cav1.2, and various Kv channels.[1][2]

Experimental Protocols for Evaluating RO2959 Efficacy

Assessing the inhibitory effect of RO2959 on Orai1/STIM1 channels typically involves intracellular calcium measurements and direct electrophysiological recording of the CRAC current (I-CRAC).

This method measures changes in cytosolic Ca2+ concentration in a population of cells.

-

Cell Preparation: Culture cells (e.g., Jurkat T-cells, HEK293, or CHO cells stably expressing Orai1/STIM1) on glass coverslips.

-

Dye Loading: Load cells with a ratiometric calcium indicator, such as Fura-2 AM, by incubating them in a buffer containing the dye.

-

Pre-incubation with Inhibitor: Incubate a subset of the cells with this compound (typically for at least 30 minutes) prior to the experiment.[6] A vehicle control (e.g., DMSO) should be run in parallel.

-

Establish Basal Calcium Level: Place the coverslip on a fluorescence microscope stage and perfuse with a Ca2+-free buffer to record the basal intracellular calcium level.

-

Store Depletion: Induce ER Ca2+ store depletion by adding an agent like thapsigargin (B1683126) (a SERCA pump inhibitor) or ionomycin (B1663694) (a Ca2+ ionophore) to the Ca2+-free buffer.[2]

-

Measure SOCE: Reintroduce a buffer containing extracellular Ca2+. The subsequent rise in the Fura-2 ratio indicates Ca2+ influx through store-operated channels.

-

Data Analysis: Compare the magnitude and rate of Ca2+ influx between RO2959-treated and control cells to quantify the inhibitory effect.

This technique provides a direct measurement of the ionic current (I-CRAC) through CRAC channels.

-

Cell Preparation: Use cells expressing Orai1/STIM1 channels.

-

Store Depletion: Deplete ER calcium stores either passively by including a Ca2+ chelator like BAPTA in the patch pipette solution or actively by pre-treating cells with thapsigargin.[7][8]

-

Recording Configuration: Establish a whole-cell patch-clamp configuration. The external solution should contain Ca2+ as the charge carrier, while the internal (pipette) solution contains the Ca2+ chelator.

-

I-CRAC Elicitation: Apply a series of voltage ramps or steps (e.g., a 100 ms (B15284909) ramp from -100 mV to +100 mV) to elicit the characteristic inwardly rectifying I-CRAC.[7]

-

Inhibitor Application: After a stable I-CRAC is recorded, perfuse the cell with an external solution containing RO2959 to observe the inhibition of the current. Alternatively, pre-incubate the cells with the inhibitor as described for calcium imaging.

-

Data Analysis: Measure the current amplitude (typically at a very negative potential like -100 mV) before and after the application of RO2959 to determine the percentage of inhibition.[7]

Caption: Experimental workflow for evaluating RO2959's effect on SOCE.

Conclusion

This compound is a valuable pharmacological tool for the study of Orai1/STIM1-mediated store-operated calcium entry. Its high potency and selectivity make it suitable for dissecting the physiological and pathological roles of CRAC channels. The experimental protocols outlined in this guide provide a robust framework for researchers to investigate the effects of RO2959 and similar compounds, aiding in the exploration of CRAC channel function and the development of novel therapeutics for immune disorders and other diseases where SOCE is dysregulated.

References

- 1. Store-operated CRAC channel inhibitors: opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Molecular pharmacology of store-operated CRAC channels - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Molecular basis of allosteric Orai1 channel activation by STIM1 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Pharmacology of Store-Operated Calcium Entry Channels - Calcium Entry Channels in Non-Excitable Cells - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Cooperative Binding of Stromal Interaction Molecule 1 (STIM1) to the N and C Termini of Calcium Release-activated Calcium Modulator 1 (Orai1) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. How strict is the correlation between STIM1 and Orai1 expression, puncta formation, and ICRAC activation? - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Activity of RO2959 Monohydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

RO2959 monohydrochloride is a potent and selective small molecule inhibitor of the Calcium Release-Activated Calcium (CRAC) channel. This channel, primarily formed by the Orai1 pore-forming subunit and the stromal interaction molecule 1 (STIM1) calcium sensor, plays a pivotal role in store-operated calcium entry (SOCE) in various cell types, most notably in lymphocytes. By blocking CRAC channel function, RO2959 effectively attenuates downstream signaling pathways dependent on calcium influx, leading to the suppression of T-cell activation, proliferation, and cytokine production. This technical guide provides an in-depth overview of the biological activity of RO2959, including its mechanism of action, quantitative potency, selectivity, and detailed experimental protocols for its characterization.

Introduction

Calcium (Ca²⁺) is a ubiquitous second messenger that governs a multitude of cellular processes, including gene transcription, proliferation, and effector functions. In electrically non-excitable cells, such as lymphocytes, a primary mechanism for elevating intracellular Ca²⁺ concentration is store-operated calcium entry (SOCE). The depletion of endoplasmic reticulum (ER) Ca²⁺ stores is sensed by STIM1, which then translocates to the plasma membrane to activate Orai1, the pore-forming subunit of the CRAC channel, initiating a sustained influx of extracellular Ca²⁺.

The CRAC channel is a critical component of T-cell receptor (TCR) signaling. The influx of Ca²⁺ through the CRAC channel activates calcineurin, a phosphatase that dephosphorylates the nuclear factor of activated T-cells (NFAT), leading to its nuclear translocation and the transcription of genes encoding key cytokines like interleukin-2 (B1167480) (IL-2) and tumor necrosis factor-alpha (TNF-α). Given its central role in T-cell function, the CRAC channel represents a compelling therapeutic target for autoimmune and inflammatory diseases. This compound has emerged as a valuable research tool and a potential therapeutic candidate due to its high potency and selectivity for the CRAC channel.

Mechanism of Action

This compound exerts its biological effects by directly inhibiting the CRAC channel. It is a potent blocker of SOCE mediated by the Orai1/STIM1 complex.[1] This inhibition of Ca²⁺ influx subsequently disrupts the downstream signaling cascade, most notably the calcineurin-NFAT pathway, thereby preventing T-cell activation and the production of inflammatory cytokines.[2]

Quantitative Biological Activity

The inhibitory activity of RO2959 has been quantified in various in vitro systems. The following tables summarize the reported half-maximal inhibitory concentrations (IC₅₀) for its effects on CRAC channel currents, SOCE, and functional cellular responses.

Table 1: In Vitro Inhibitory Activity of RO2959 on CRAC Channels and SOCE

| Assay | Cell Line/System | Target | IC₅₀ (nM) |

| CRAC Channel Current (ICRAC) | RBL-2H3 cells | Endogenous CRAC | 402[2] |

| SOCE | CHO cells stably expressing human Orai1/STIM1 | Orai1/STIM1 | 25[2] |

| SOCE | Activated human CD4⁺ T lymphocytes | Endogenous CRAC | 265[2] |

| Orai Channel Inhibition | T-REx-CHO cells expressing STIM1 and Orai isoforms | Orai1 | 25[1] |

| Orai3 | 530[1] |

Table 2: In Vitro Functional Inhibitory Activity of RO2959

| Functional Assay | Cell Type | Endpoint | IC₅₀ (nM) |

| T-Cell Proliferation | Human T-cells | Inhibition of proliferation | Potent inhibition observed[2] |

| Cytokine Production | Human T-cells | Inhibition of IL-2 production | Potent inhibition observed[2] |

Selectivity Profile

RO2959 exhibits high selectivity for the CRAC channel over other ion channels and receptors. However, at higher concentrations, some off-target activity has been noted.

Table 3: Selectivity of RO2959 Against Other Targets

| Target | Assay Type | Activity |

| 5-HT₂B Receptor | Not specified | Inhibition reported |

| Peripheral Benzodiazepine Receptor | Not specified | Inhibition reported |

Experimental Protocols

This section provides detailed methodologies for key in vitro assays used to characterize the biological activity of RO2959.

Calcium Imaging Assay for SOCE Inhibition

This protocol describes the measurement of intracellular Ca²⁺ concentration ([Ca²⁺]i) to assess the inhibition of SOCE by RO2959 using a fluorescent Ca²⁺ indicator like Fura-2 AM.

-

Cell Preparation:

-

Seed cells (e.g., Jurkat T-cells, HEK293 cells stably expressing Orai1/STIM1) onto 96-well black, clear-bottom plates at an appropriate density and allow them to adhere overnight.

-

-

Dye Loading:

-

Prepare a loading buffer containing 2-5 µM Fura-2 AM and 0.02% Pluronic F-127 in a Ca²⁺-free buffer (e.g., Hanks' Balanced Salt Solution - HBSS).

-

Wash the cells once with Ca²⁺-free HBSS.

-

Incubate the cells with the Fura-2 AM loading solution for 30-60 minutes at 37°C in the dark.

-

Wash the cells twice with Ca²⁺-free HBSS to remove extracellular dye.

-

-

Measurement of SOCE:

-

Place the plate in a fluorescence plate reader capable of ratiometric measurement with excitation at 340 nm and 380 nm and emission at 510 nm.

-

Establish a stable baseline fluorescence ratio in Ca²⁺-free HBSS.

-

Add various concentrations of RO2959 and incubate for the desired time (e.g., 10-30 minutes).

-

Induce ER Ca²⁺ store depletion by adding a SERCA pump inhibitor, such as 1-2 µM thapsigargin.

-

Once the intracellular Ca²⁺ release has returned to baseline, re-introduce extracellular Ca²⁺ by adding a solution containing 1-2 mM CaCl₂.

-

Record the subsequent increase in the F340/F380 ratio, which represents SOCE.

-

-

Data Analysis:

-

Calculate the peak or area under the curve of the Ca²⁺ influx after the addition of extracellular Ca²⁺.

-

Normalize the data to the vehicle control (e.g., 0.1% DMSO).

-

Plot the percentage of inhibition against the concentration of RO2959 to determine the IC₅₀ value.

-

T-Cell Proliferation Assay (CFSE-based)

This protocol utilizes the fluorescent dye Carboxyfluorescein succinimidyl ester (CFSE) to monitor T-cell proliferation by flow cytometry.

-

Cell Preparation and Staining:

-

Isolate human peripheral blood mononuclear cells (PBMCs) by Ficoll-Paque density gradient centrifugation.

-

Resuspend the cells at 1-10 x 10⁶ cells/mL in serum-free PBS.

-

Add CFSE to a final concentration of 1-5 µM and incubate for 10-15 minutes at 37°C, protected from light.

-

Quench the staining reaction by adding 5 volumes of ice-cold complete RPMI-1640 medium containing 10% fetal bovine serum (FBS).

-

Wash the cells three times with complete medium to remove excess CFSE.

-

-

Cell Culture and Stimulation:

-

Resuspend the CFSE-labeled cells in complete RPMI-1640 medium.

-

Plate the cells in a 96-well plate at a density of 1-2 x 10⁵ cells/well.

-

Pre-treat the cells with a serial dilution of RO2959 for 1 hour.

-

Stimulate T-cell proliferation by adding anti-CD3 and anti-CD28 antibodies (e.g., 1 µg/mL plate-bound anti-CD3 and 1 µg/mL soluble anti-CD28).

-

Incubate the cells for 3-5 days at 37°C in a 5% CO₂ incubator.

-

-

Flow Cytometry Analysis:

-

Harvest the cells and stain with fluorescently labeled antibodies against T-cell markers (e.g., CD4, CD8).

-

Acquire the data on a flow cytometer, detecting CFSE fluorescence in the FITC channel.

-

-

Data Analysis:

-

Gate on the live lymphocyte population and then on the CD4⁺ or CD8⁺ T-cell subsets.

-

Analyze the CFSE fluorescence histogram. Each peak of decreasing fluorescence intensity represents a successive generation of cell division.

-

Calculate the percentage of divided cells and the proliferation index in the presence and absence of RO2959 to determine its inhibitory effect.

-

Cytokine Release Assay (ELISA)

This protocol describes the quantification of secreted cytokines, such as IL-2 and TNF-α, in the supernatant of stimulated T-cells using an Enzyme-Linked Immunosorbent Assay (ELISA).

-

Cell Culture and Stimulation:

-

Isolate and prepare human PBMCs as described in the T-cell proliferation assay.

-

Plate the cells in a 96-well plate at a density of 1-2 x 10⁵ cells/well.

-

Pre-treat the cells with various concentrations of RO2959 for 1 hour.

-

Stimulate the cells with anti-CD3/anti-CD28 antibodies or with phorbol (B1677699) 12-myristate 13-acetate (PMA) (e.g., 50 ng/mL) and ionomycin (B1663694) (e.g., 1 µg/mL).

-

Incubate the cells for 24-48 hours at 37°C in a 5% CO₂ incubator.

-

-

Sample Collection:

-

Centrifuge the plate at 400 x g for 5 minutes.

-

Carefully collect the cell culture supernatant.

-

-

ELISA Procedure:

-

Perform the ELISA for the cytokine of interest (e.g., IL-2, TNF-α) according to the manufacturer's protocol. This typically involves:

-

Coating a 96-well plate with a capture antibody.

-

Blocking non-specific binding sites.

-

Incubating with the cell culture supernatants and a standard curve of the recombinant cytokine.

-

Adding a biotinylated detection antibody.

-

Adding a streptavidin-horseradish peroxidase (HRP) conjugate.

-

Adding a chromogenic substrate (e.g., TMB).

-

Stopping the reaction and measuring the absorbance at 450 nm.

-

-

-

Data Analysis:

-

Generate a standard curve by plotting the absorbance versus the known concentrations of the recombinant cytokine.

-

Calculate the concentration of the cytokine in the cell culture supernatants based on the standard curve.

-

Determine the IC₅₀ value for RO2959 by plotting the percentage of cytokine inhibition against the inhibitor concentration.

-

NFAT Reporter Gene Assay

This assay measures the activation of the NFAT transcription factor using a reporter gene, typically luciferase, under the control of an NFAT-responsive element.

-

Cell Line:

-

Use a suitable cell line, such as Jurkat T-cells, stably transfected with an NFAT-luciferase reporter construct.

-

-

Assay Procedure:

-

Plate the NFAT-reporter cells in a 96-well white, clear-bottom plate.

-

Pre-incubate the cells with a serial dilution of RO2959 for 1 hour.

-

Stimulate the cells to activate the NFAT pathway (e.g., with PMA and ionomycin, or anti-CD3/anti-CD28 antibodies).

-

Incubate for 6-8 hours at 37°C.

-

Lyse the cells and measure the luciferase activity using a luminometer according to the luciferase assay kit manufacturer's instructions.

-

-

Data Analysis:

-

Normalize the luciferase activity to a control for cell viability if necessary.

-

Calculate the percentage of inhibition of NFAT activation for each concentration of RO2959.

-

Determine the IC₅₀ value by plotting the percentage of inhibition against the inhibitor concentration.

-

In Vivo Activity

While extensive in vivo data for RO2959 is not widely published, its mechanism of action suggests potential efficacy in animal models of autoimmune and inflammatory diseases. For instance, in models of rheumatoid arthritis, such as collagen-induced arthritis (CIA) in mice, inhibitors of the CRAC channel would be expected to reduce joint inflammation, cartilage destruction, and pro-inflammatory cytokine levels.

A typical experimental design to evaluate RO2959 in a CIA model would involve:

-

Induction of Arthritis: Immunization of susceptible mouse strains (e.g., DBA/1) with type II collagen emulsified in complete Freund's adjuvant.

-

Treatment: Prophylactic or therapeutic administration of RO2959 via an appropriate route (e.g., oral gavage, intraperitoneal injection) at various doses.

-

Assessment of Disease Severity: Monitoring of clinical signs of arthritis, such as paw swelling and clinical score.

-

Histopathological Analysis: Examination of joint tissues for inflammation, cartilage damage, and bone erosion.

-

Biomarker Analysis: Measurement of serum levels of inflammatory cytokines and anti-collagen antibodies.

Pharmacokinetic studies in rodents would be essential to determine the bioavailability, half-life, and optimal dosing regimen of RO2959 for in vivo efficacy studies.[3][4]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the CRAC channel signaling pathway and a typical experimental workflow for characterizing a CRAC channel inhibitor like RO2959.

Caption: CRAC Channel Signaling Pathway and Point of Inhibition by RO2959.

Caption: Experimental Workflow for Characterizing RO2959.

Conclusion

This compound is a potent and selective inhibitor of the CRAC channel, a key regulator of store-operated calcium entry and T-lymphocyte function. Its ability to block SOCE and downstream NFAT signaling translates into robust inhibition of T-cell proliferation and cytokine production in vitro. The detailed experimental protocols and workflow provided in this guide offer a comprehensive framework for researchers to further investigate the biological activities of RO2959 and other CRAC channel inhibitors. The promising preclinical profile of RO2959 underscores the therapeutic potential of targeting the CRAC channel for the treatment of autoimmune and inflammatory disorders. Further in vivo studies are warranted to fully elucidate its therapeutic efficacy and safety profile.

References

- 1. sketchviz.com [sketchviz.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Pharmacokinetic Study and Bioavailability of a Novel Synthetic Trioxane Antimalarial Compound 97/63 in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Pharmacokinetics, Bioavailability, and Tissue Distribution Study of Angoroside C and Its Metabolite Ferulic Acid in Rat Using UPLC-MS/MS [frontiersin.org]

An In-depth Technical Guide to the Inhibition of Interleukin-2 Production by RO2959 Monohydrochloride

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of RO2959 monohydrochloride, a potent and selective inhibitor of the Calcium Release-Activated Calcium (CRAC) channel. We delve into its mechanism of action, focusing on the inhibition of T-cell activation and subsequent Interleukin-2 (IL-2) production. This document summarizes key quantitative data, provides detailed experimental protocols for assessing its activity, and visualizes the underlying signaling pathways and experimental workflows.

Introduction

T-cell activation is a cornerstone of the adaptive immune response, initiated by the engagement of the T-cell receptor (TCR). A critical downstream consequence of this activation is the production of cytokines, most notably Interleukin-2 (IL-2), which is essential for T-cell proliferation, differentiation, and survival. The signaling cascade leading to IL-2 production is tightly regulated, with intracellular calcium (Ca²⁺) mobilization playing a pivotal role.

Store-operated calcium entry (SOCE) is the primary mechanism for sustained Ca²⁺ influx in T-lymphocytes, mediated by the CRAC channels.[1] this compound has emerged as a potent and selective small molecule inhibitor of these channels.[2][3] By blocking SOCE, RO2959 effectively abrogates the downstream signaling required for T-cell activation and IL-2 synthesis, positioning it as a valuable tool for immunology research and a potential therapeutic agent for autoimmune disorders.[1][4]

Mechanism of Action: CRAC Channel Blockade

The inhibitory effect of RO2959 on IL-2 production is a direct consequence of its blockade of the CRAC channel, which is composed of ORAI1 proteins in the plasma membrane and STIM1 proteins in the endoplasmic reticulum (ER).

The T-Cell Activation Cascade:

-

TCR Engagement: The process begins when the T-cell receptor (TCR) and co-receptors like CD28 recognize an antigen presented by an antigen-presenting cell (APC).[5][6]

-

PLC-γ1 Activation: This recognition activates phospholipase C-gamma 1 (PLC-γ1).

-

IP₃ Generation & ER Calcium Release: PLC-γ1 cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptors on the endoplasmic reticulum (ER), triggering the release of stored Ca²⁺ into the cytoplasm.[7]

-

STIM1 Activation: The depletion of ER Ca²⁺ is sensed by STIM1, an ER-transmembrane protein. STIM1 undergoes a conformational change, oligomerizes, and translocates to ER-plasma membrane junctions.[7]

-

ORAI1 Gating (SOCE): At these junctions, activated STIM1 interacts with and opens the ORAI1 channels in the plasma membrane. This allows for a sustained influx of extracellular Ca²⁺, a process known as store-operated calcium entry (SOCE).[2][7]

-

Calcineurin-NFAT Pathway: The sustained increase in cytosolic Ca²⁺ activates calcineurin, a Ca²⁺/calmodulin-dependent phosphatase.[8][9] Calcineurin then dephosphorylates the Nuclear Factor of Activated T-cells (NFAT) transcription factor.[9][10][11]

-

IL-2 Gene Transcription: Dephosphorylated NFAT translocates to the nucleus, where it binds to the promoter region of the IL2 gene, initiating its transcription and leading to the production and secretion of IL-2.[7][12]

Inhibition by RO2959:

This compound directly inhibits the ORAI1 channel, thereby blocking SOCE.[2][4] This prevention of sustained Ca²⁺ influx means that calcineurin is not sufficiently activated, NFAT remains phosphorylated in the cytoplasm, and transcription of the IL2 gene is suppressed.[1]

Visualization of Signaling Pathways

Caption: T-Cell activation pathway leading to IL-2 production and its inhibition by RO2959.

Quantitative Data Presentation

RO2959 has been characterized as a highly potent inhibitor across various assays. The half-maximal inhibitory concentrations (IC₅₀) highlight its efficacy and selectivity.

| Target/Process | Cell Type/System | IC₅₀ Value | Reference(s) |

| CRAC Channel Current (ICRAC) | RBL-2H3 cells | 402 nM | [2][3][4] |

| Store Operated Calcium Entry (SOCE) | Orai1/Stim1 expressing CHO cells | 25 nM | [2][3] |

| Store Operated Calcium Entry (SOCE) | Activated CD4+ T lymphocytes | 265 nM | [2] |

| Orai1 Channel | T-REx-CHO cells | 25 nM | [2] |

| Orai3 Channel | T-REx-CHO cells | 530 nM | [2] |

| IL-2 Production | Jurkat T-cells | Potent Inhibition (Specific IC₅₀ not published) | [2][4] |

Note: The hydrochloride and monohydrochloride forms of RO2959 retain the same biological activity.[2]

Experimental Protocols

Protocol: In Vitro IL-2 Production Inhibition Assay

This protocol describes a method to quantify the inhibitory effect of RO2959 on IL-2 production in Jurkat T-cells, a human T-lymphocyte cell line.

Materials:

-

Jurkat T-cells (e.g., E6-1 clone)

-

RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

This compound stock solution (in DMSO)

-

T-cell stimulation reagents:

-

96-well clear, flat-bottom cell culture plates

-

Human IL-2 ELISA Kit

-

Plate reader

Procedure:

-

Cell Seeding: Culture Jurkat T-cells in complete RPMI medium. On the day of the experiment, count viable cells and resuspend to a concentration of 1 x 10⁶ cells/mL. Seed 1 x 10⁵ cells (in 100 µL) into each well of a 96-well plate.[14][15]

-

Compound Pre-incubation: Prepare serial dilutions of this compound in complete RPMI medium. Add the desired volume of diluted compound to the wells. Include a vehicle control (DMSO equivalent). Incubate the plate for 1-2 hours at 37°C in a 5% CO₂ incubator.[14][16]

-

T-Cell Stimulation:

-

Option A (Antibody Stimulation): Prepare a mixture of anti-CD3 (e.g., 1-5 µg/mL final concentration) and anti-CD28 (e.g., 1-10 µg/mL final concentration) antibodies.[13] Add the antibody mixture to the wells.

-

Option B (Chemical Stimulation): Prepare a stimulation cocktail of PMA (e.g., 50 ng/mL final concentration) and Ionomycin (e.g., 1 µg/mL final concentration).[14] Add the cocktail to the wells.

-

-

Incubation: Incubate the plate for 16-24 hours at 37°C in a 5% CO₂ incubator.[14][16]

-

Supernatant Collection: After incubation, centrifuge the plate at 300 x g for 5 minutes. Carefully collect the cell-free supernatant from each well for IL-2 analysis.

-

IL-2 Quantification: Measure the concentration of IL-2 in the collected supernatants using a human IL-2 ELISA kit, following the manufacturer's protocol.[16]

-

Data Analysis: Plot the IL-2 concentration against the log of the RO2959 concentration. Use a non-linear regression model (e.g., four-parameter logistic curve) to calculate the IC₅₀ value.[17]

Visualization of Experimental Workflow

Caption: Workflow for the in vitro IL-2 production inhibition assay.

Protocol: Calcineurin Cellular Activity Assay

This protocol provides a general framework for measuring calcineurin phosphatase activity, a key downstream target in the pathway inhibited by RO2959.

Materials:

-

Treated and stimulated cell lysates (from Protocol 4.1)

-

Calcineurin Cellular Activity Assay Kit (commercial kits are available)

-

Assay Buffer (e.g., 20 mM Tris, 10 mM MgCl₂, 0.1 mM CaCl₂, pH 7.5)[18]

-

RII phosphopeptide substrate (a specific substrate for calcineurin)

-

Phosphate (B84403) detection reagent (e.g., Malachite Green)

-

Microplate reader

Procedure:

-

Lysate Preparation: After cell treatment and stimulation, lyse the cells according to the kit manufacturer's instructions to release cellular proteins, including calcineurin.

-

Assay Reaction: In a 96-well plate, combine the cell lysate with the RII phosphopeptide substrate in the presence of assay buffer.

-

Incubation: Incubate the reaction at 30°C for a specified time (e.g., 10-30 minutes) to allow calcineurin to dephosphorylate the substrate.

-

Stop Reaction & Color Development: Stop the reaction and add the phosphate detection reagent. This reagent will react with the free phosphate released by calcineurin activity, producing a colorimetric signal.

-

Measurement: Read the absorbance at the appropriate wavelength (e.g., 620 nm) using a microplate reader.

-

Data Analysis: The amount of free phosphate is directly proportional to calcineurin activity. Compare the activity in RO2959-treated samples to the stimulated control to determine the extent of inhibition on this downstream signaling node.

Broader Effects on T-Cell Function

The inhibition of the CRAC-Calcineurin-NFAT axis by RO2959 has profound effects on overall T-cell function, extending beyond just IL-2 production.

-

Gene Expression: Gene expression array analysis has shown that RO2959 potently blocks TCR-triggered gene expression and functional pathways in a manner similar to the established calcineurin inhibitors Cyclosporin A (CsA) and FK506 (Tacrolimus).[1]

-

Cytokine Production: The compound completely inhibits the production of other key cytokines mediated by TCR stimulation.[1]

-

T-Cell Proliferation: RO2959 effectively halts T-cell proliferation that is driven by either TCR stimulation or a mixed lymphocyte reaction (MLR).[1][2]

Conclusion

This compound is a well-characterized, potent, and selective inhibitor of the CRAC channel. Its mechanism of action is centered on the blockade of store-operated calcium entry, a critical signal for T-cell activation. By preventing the sustained rise in intracellular calcium, RO2959 effectively shuts down the calcineurin-NFAT signaling pathway, leading to a powerful inhibition of IL-2 gene transcription and a complete suppression of T-cell effector functions. The detailed data and protocols provided in this guide underscore its utility as a specific probe for studying T-cell biology and as a promising lead compound for the development of novel immunosuppressive therapies.

References

- 1. Characterization of a novel CRAC inhibitor that potently blocks human T cell activation and effector functions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound|2309172-44-7|COA [dcchemicals.com]

- 4. Store-operated CRAC channel inhibitors: opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 5. T Cell Co-Signaling Pathway: Ligand-Receptor Interactions [rndsystems.com]

- 6. mdpi.com [mdpi.com]

- 7. The calcium/NFAT pathway: role in development and function of regulatory T cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Calcineurin Controls Hypothalamic NMDA Receptor Activity and Sympathetic Outflow - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Inhibiting the Calcineurin-NFAT (Nuclear Factor of Activated T Cells) Signaling Pathway with a Regulator of Calcineurin-derived Peptide without Affecting General Calcineurin Phosphatase Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Inhibition of calcineurin-NFAT hypertrophy signaling by cGMP-dependent protein kinase type I in cardiac myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The calcineurin–NFAT pathway allows for urokinase receptor-mediated beta3 integrin signaling to cause podocyte injury - PMC [pmc.ncbi.nlm.nih.gov]

- 12. promega.com [promega.com]

- 13. researchgate.net [researchgate.net]

- 14. agilent.com [agilent.com]

- 15. researchgate.net [researchgate.net]

- 16. AID 1271 - IL-2 Production Assay in Jurkat T-cells Stimulated with anti-CD3/anti-CD28 antibodies - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Inhibition of Calcineurin Phosphatase Activity: R&D Systems [rndsystems.com]

An In-depth Technical Guide to RO2959 Monohydrochloride: A Selective CRAC Channel Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

RO2959 monohydrochloride is a potent and selective small molecule inhibitor of the Calcium Release-Activated Calcium (CRAC) channel.[1][2] CRAC channels are pivotal in the regulation of intracellular calcium levels, particularly in immune cells.[3][4] The primary components of the CRAC channel are the stromal interaction molecule 1 (STIM1), an endoplasmic reticulum (ER) calcium sensor, and Orai1, the pore-forming subunit in the plasma membrane. Upon depletion of ER calcium stores, STIM1 activates Orai1, leading to a sustained influx of calcium known as store-operated calcium entry (SOCE).[3][4][5] This calcium influx is a critical second messenger in various cellular processes, including T-cell activation, proliferation, and cytokine production.[1][6]

This compound selectively blocks this pathway, demonstrating significant potential as a modulator of immune responses. Its high affinity for the Orai1-mediated channel makes it a valuable tool for investigating calcium signaling pathways and a potential therapeutic candidate for autoimmune and inflammatory disorders.[1][6] This document provides a comprehensive overview of its chemical structure, properties, mechanism of action, and relevant experimental protocols.

Chemical Structure and Properties

This compound is a complex heterocyclic molecule. Its structure is centered around a benzamide (B126) core linked to a pyrazine (B50134) and a tetrahydropyridine-thiazole moiety.

Chemical Identifiers

| Property | Value | Source(s) |

| IUPAC Name | 2,6-difluoro-N-[5-[4-methyl-1-(5-methyl-1,3-thiazol-2-yl)-3,6-dihydro-2H-pyridin-5-yl]pyrazin-2-yl]benzamide;hydrochloride | [7][8] |

| CAS Number | 2309172-44-7 | [1][7] |

| Molecular Formula | C₂₁H₂₀ClF₂N₅OS | [7][8][9] |

| Molecular Weight | 463.9 g/mol | [7] |

| Canonical SMILES | CC1=C(CN(CC1)C2=NC=C(S2)C)C3=CN=C(C=N3)NC(=O)C4=C(C=CC=C4F)F.Cl | [7][9] |

| InChIKey | GMLSDODALBRLPE-UHFFFAOYSA-N | [7][8] |

Physicochemical Properties

| Property | Value | Source(s) |

| Physical State | Solid powder | [10] |

| Solubility | Soluble in DMSO (10 mM) | [9] |

| Storage Conditions | Dry, dark, and at -20°C for long-term storage (months to years). 0-4°C for short-term (days to weeks). | [8][10] |

| Purity | ≥98% (or as per Certificate of Analysis) | [9][10] |

Synthesis

A detailed, step-by-step synthesis protocol for this compound is not publicly available and is likely proprietary. However, analysis of its structure, which includes benzamide, pyrazine, tetrahydropyridine, and thiazole (B1198619) moieties, suggests a multi-step synthetic route involving standard organic chemistry reactions. The synthesis would likely involve the formation of key intermediates, such as substituted pyrazines and the tetrahydropyridine-thiazole fragment, followed by their coupling and final amide bond formation.

Mechanism of Action

RO2959 is a highly selective inhibitor of CRAC channels, which are responsible for store-operated calcium entry (SOCE).[1][6] Its primary mechanism involves the direct or allosteric blockade of the Orai1 channel pore, preventing the influx of extracellular calcium into the cell.

Inhibition of Store-Operated Calcium Entry (SOCE)

The process begins when cell surface receptor activation leads to the depletion of calcium from the endoplasmic reticulum (ER). This depletion is sensed by STIM1, which then translocates to ER-plasma membrane junctions. At these junctions, STIM1 interacts with and activates Orai1 channels, opening a conduit for calcium to enter the cell from the extracellular space.[3][4] RO2959 potently blocks this Orai1/STIM1-mediated SOCE.[1][6]

Downstream Effects on T-Lymphocytes

In T-lymphocytes, SOCE is the primary source of sustained calcium signaling required for activation. This calcium influx activates calcineurin, a phosphatase that dephosphorylates the Nuclear Factor of Activated T-cells (NFAT). Dephosphorylated NFAT translocates to the nucleus and initiates the transcription of genes essential for T-cell function, including Interleukin-2 (IL-2).

By inhibiting SOCE, RO2959 effectively blocks these downstream events. It potently inhibits T-cell receptor (TCR) triggered gene expression, T-cell proliferation, and the production of IL-2.[1][6]

Selectivity and Potency

RO2959 exhibits high selectivity and potency, with inhibitory concentrations in the nanomolar range.

| Target/Process | IC₅₀ Value | Source(s) |

| CRAC Channel | 402 nM | [1][5][6] |

| Orai1/STIM1 Mediated SOCE | 25 nM | [1][5][6] |

| Orai3 | 530 nM | [9][10] |

| SOCE in activated CD4+ T lymphocytes | 265 nM | [9][10] |

Signaling Pathway and Experimental Workflows

STIM1/Orai1 Signaling Pathway and Inhibition by RO2959

The following diagram illustrates the key steps in the CRAC channel activation pathway and the point of intervention by this compound.

Caption: CRAC channel signaling pathway and inhibition by RO2959.

Experimental Workflow: Store-Operated Calcium Entry (SOCE) Assay

This diagram outlines a typical workflow for measuring the effect of RO2959 on SOCE using a fluorescent calcium indicator.

Caption: Workflow for a thapsigargin-induced SOCE inhibition assay.

Experimental Protocols

The following are generalized protocols for key assays used to characterize the activity of this compound. Researchers should optimize these protocols for their specific cell types and experimental conditions.

Measurement of Store-Operated Calcium Entry (SOCE)

This protocol is adapted for a fluorescence plate reader using a ratiometric dye like Fura-2 AM.

Materials:

-

Cells of interest (e.g., Jurkat T-cells, primary CD4+ T-cells) seeded in a black, clear-bottom 96-well plate.

-

Fura-2 AM (calcium indicator).

-

Pluronic F-127.

-

Anhydrous DMSO.

-

Physiological salt solution (e.g., HBSS) with and without CaCl₂.

-

EGTA (calcium chelator).

-

Thapsigargin (SERCA pump inhibitor).

-

This compound stock solution.

-

Fluorescence plate reader with dual excitation capabilities (e.g., 340/380 nm).

Methodology:

-

Cell Seeding: Seed cells to achieve a confluent monolayer on the day of the experiment.

-

Dye Loading: a. Prepare a Fura-2 AM loading solution (e.g., 2-5 µM Fura-2 AM with 0.02% Pluronic F-127 in physiological buffer). b. Aspirate the culture medium and wash cells once with buffer. c. Add the loading solution to the cells and incubate at 37°C for 30-60 minutes. d. Wash the cells 2-3 times with Ca²⁺-free buffer containing EGTA to remove extracellular dye.

-

Inhibitor Incubation: Add Ca²⁺-free buffer containing various concentrations of this compound or vehicle (DMSO) to the respective wells. Incubate for 10-20 minutes.

-

Baseline Measurement: Place the plate in the reader and measure the baseline fluorescence ratio (F340/F380) for 1-2 minutes.

-

ER Store Depletion: Add thapsigargin (final concentration 1-2 µM) to all wells to deplete ER calcium stores. This will cause a transient increase in cytosolic Ca²⁺. Continue recording until the fluorescence ratio returns to a stable baseline.[8]

-

SOCE Activation: Add a Ca²⁺-containing buffer to all wells (final concentration ~2 mM CaCl₂). This will trigger SOCE in control cells, leading to a rapid and sustained increase in the fluorescence ratio.

-

Data Analysis: The magnitude of SOCE is quantified by the peak increase in the F340/F380 ratio or the area under the curve after the re-addition of extracellular Ca²⁺.[8] Compare the response in RO2959-treated wells to control wells to determine the IC₅₀.

T-Cell Proliferation Assay (CFSE-based)

This protocol uses Carboxyfluorescein succinimidyl ester (CFSE) to monitor T-cell proliferation by flow cytometry.[8]

Materials:

-

Primary T-cells or a T-cell line (e.g., Jurkat).

-

CFSE dye.

-

Cell culture medium (e.g., RPMI-1640 with 10% FBS).

-

T-cell stimulants (e.g., plate-bound anti-CD3 and soluble anti-CD28 antibodies, or PMA and Ionomycin).

-

This compound stock solution.

-

Flow cytometer.

Methodology:

-

Cell Labeling: a. Resuspend T-cells in pre-warmed PBS at 1-10 x 10⁶ cells/mL. b. Add CFSE to a final concentration of 1-5 µM and incubate for 10-15 minutes at 37°C, protected from light.[8] c. Quench the staining by adding 5 volumes of cold complete culture medium and incubate on ice for 5 minutes. d. Wash the cells 2-3 times with complete medium.

-

Cell Culture and Stimulation: a. Resuspend the CFSE-labeled cells in complete medium and plate them in a 96-well plate. b. Add various concentrations of this compound. Include a vehicle-only control. c. Stimulate the cells with appropriate activators (e.g., anti-CD3/anti-CD28). Include unstimulated and stimulated control wells.

-

Incubation: Culture the cells for 3-5 days at 37°C in a CO₂ incubator.

-

Flow Cytometry Analysis: Harvest the cells and analyze them on a flow cytometer. With each cell division, the CFSE fluorescence intensity is halved.

-

Data Analysis: Quantify the percentage of divided cells and the proliferation index to assess the anti-proliferative effect of RO2959.

Cytokine Production Measurement (IL-2 ELISA)

This protocol outlines the measurement of IL-2 secretion from stimulated T-cells using a sandwich ELISA.[8]

Materials:

-

Supernatants from the T-cell proliferation assay (or a parallel experiment).

-

Human IL-2 ELISA Kit (containing capture antibody, detection antibody, standard, streptavidin-HRP, and substrate).

-

Wash buffer.

-

Stop solution.

-

Microplate reader capable of reading absorbance at 450 nm.

Methodology:

-

Plate Coating: Coat a 96-well ELISA plate with the capture antibody overnight at 4°C.

-

Blocking: Wash the plate and block non-specific binding sites.

-

Sample Incubation: Add cell culture supernatants (and a serial dilution of the IL-2 standard) to the wells. Incubate for 2 hours at room temperature.

-

Detection Antibody: Wash the plate and add the biotinylated detection antibody. Incubate for 1-2 hours at room temperature.[8]

-

Streptavidin-HRP: Wash the plate and add Streptavidin-HRP. Incubate for 30 minutes at room temperature in the dark.[8]

-

Signal Development: Wash the plate and add TMB substrate. Allow color to develop.[8]

-

Stopping the Reaction: Add the stop solution.

-

Data Acquisition and Analysis: Read the absorbance at 450 nm.[8] Calculate the concentration of IL-2 in the samples by comparing their absorbance to the standard curve.

Conclusion

This compound is a powerful and selective research tool for the study of CRAC channel function and store-operated calcium entry. Its ability to potently inhibit T-cell activation and proliferation highlights its potential as a lead compound for the development of novel therapeutics for a range of immune-mediated diseases. The data and protocols presented in this guide offer a robust framework for researchers to effectively utilize RO2959 in their investigations into calcium signaling and immunomodulation.

References

- 1. Synthesis and characterization of novel N-(2-(pyrazin-2-yl-oxy)ethyl)-4-(trifluoromethoxy)benzamide scaffolds, and biological evaluation and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. EP3417849A1 - A process for preparing a solid daptomycin composition - Google Patents [patents.google.com]

- 3. US7829595B2 - Rapid dissolution formulation of a calcium receptor-active compound - Google Patents [patents.google.com]

- 4. US9643927B1 - Process for the preparation of kinase inhibitors and intermediates thereof - Google Patents [patents.google.com]

- 5. EP1721894A1 - Process for the synthesis of prostaglandin derivatives - Google Patents [patents.google.com]

- 6. US11299491B2 - Synthesis of key intermediate of KRAS G12C inhibitor compound - Google Patents [patents.google.com]

- 7. Synthesis of novel sulfonamide derivatives containing pyridin-3-ylmethyl 4-(benzoyl)piperazine-1-carbodithioate moiety as potent PKM2 activators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis of Substituted N-[4(5-Methyl/phenyl-1,3,4-oxadiazol-2-yl)-3,6-dihydropyridin-1(2H)-yl]benzamide/benzene Sulfonamides as Anti-Inflammatory and Anti-Cancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. New Route to the Synthesis of Benzamide-Based 5-Aminopyrazoles and Their Fused Heterocycles Showing Remarkable Antiavian Influenza Virus Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis of Substituted N-[4(5-Methyl/phenyl-1,3,4-oxadiazol-2-yl)-3,6-dihydropyridin-1(2H)-yl]benzamide/benzene Sulfonamides as Anti-Inflammatory and Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Development of RO2959 Monohydrochloride: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

RO2959 monohydrochloride is a potent and selective inhibitor of the Calcium Release-Activated Calcium (CRAC) channel, a critical component of store-operated calcium entry (SOCE) in various cell types, most notably T lymphocytes. By targeting the Orai1/STIM1 channel complex, RO2959 effectively blocks the sustained intracellular calcium signaling essential for T-cell activation, proliferation, and cytokine production. This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and in vitro characterization of this compound, presenting key quantitative data, detailed experimental protocols, and visual representations of its biological context and experimental investigation.

Introduction

The influx of extracellular calcium is a fundamental signaling mechanism in a multitude of cellular processes. In non-excitable cells, such as lymphocytes, store-operated calcium entry (SOCE) is the primary pathway for replenishing intracellular calcium stores and generating sustained calcium signals. The CRAC channel, formed by the interaction of the endoplasmic reticulum calcium sensor STIM1 and the plasma membrane pore-forming subunit Orai1, is the principal channel responsible for SOCE. Dysregulation of CRAC channel activity is implicated in various autoimmune and inflammatory diseases, making it an attractive therapeutic target. RO2959 has emerged as a selective and potent small molecule inhibitor of this channel, demonstrating significant potential for modulating immune responses.

Discovery and Synthesis

The discovery of RO2959, chemically known as 2,6-Difluoro-N-{5-[4-methyl-1-(5-methyl-thiazol-2-yl)-1,2,5,6-tetrahydro-pyridin-3-yl]-pyrazin-2-yl}-benzamide, was the result of a targeted effort to identify novel CRAC channel inhibitors. The synthesis of RO2959 is detailed in patent literature, specifically in patent WO2009016087 A1, assigned to Hoffmann-La Roche. The monohydrochloride salt is a stable and biologically active form of the compound.

Synthesis of this compound

The synthesis of RO2959 involves a multi-step process culminating in the formation of the final benzamide (B126) compound. The key steps, as outlined in the patent, typically involve the construction of the substituted pyrazine (B50134) core, followed by the introduction of the tetrahydropyridine-thiazole moiety and a final amidation reaction with 2,6-difluorobenzoyl chloride. The resulting free base is then treated with hydrochloric acid to yield the stable monohydrochloride salt.

Mechanism of Action

RO2959 exerts its biological effects through the selective inhibition of the CRAC channel. Upon depletion of intracellular calcium stores, STIM1 proteins in the endoplasmic reticulum aggregate and translocate to the plasma membrane, where they interact with and activate Orai1 channels, leading to an influx of calcium. RO2959 is a potent blocker of this SOCE mediated by the Orai1/STIM1 channels.[1][2] This inhibition of calcium influx prevents the activation of downstream signaling pathways that are dependent on sustained intracellular calcium levels, such as the calcineurin-NFAT pathway, which is crucial for the transcription of genes encoding pro-inflammatory cytokines like Interleukin-2 (IL-2).

Signaling Pathway

The following diagram illustrates the signaling pathway targeted by RO2959.

Quantitative Data

The inhibitory potency of RO2959 has been quantified in various in vitro assays. The following table summarizes the key IC50 values reported for RO2959.

| Target/Process | Cell Line/System | IC50 Value | Reference |

| CRAC Channel Current (ICRAC) | RBL-2H3 cells | 402 nM | [1][2] |

| Store-Operated Calcium Entry (SOCE) | CHO cells stably expressing human Orai1 and Stim1 | 25 nM | [1][2] |

| Store-Operated Calcium Entry (SOCE) | Activated CD4+ T lymphocytes | 265 nM | [1][2] |

| Orai1 Channel | CHO cells overexpressing STIM1 and Orai1 | 25 nM | [3] |

| Orai3 Channel | CHO cells overexpressing STIM1 and Orai3 | 530 nM | [1][2][3] |

Experimental Protocols

The characterization of RO2959 involved a series of key in vitro experiments. The following sections provide detailed methodologies for these assays, based on the primary literature.

Electrophysiological Measurement of CRAC Channel Current (ICRAC)

This protocol describes the whole-cell patch-clamp technique used to directly measure the current flowing through CRAC channels.

Experimental Workflow:

Methodology:

-

Cell Culture: RBL-2H3 cells are cultured under standard conditions.

-

Electrophysiology Setup: Whole-cell patch-clamp recordings are performed using an amplifier and data acquisition system. Patch pipettes have a resistance of 3-5 MΩ.

-

Solutions: The intracellular pipette solution contains a high concentration of a calcium chelator (e.g., BAPTA) and inositol (B14025) 1,4,5-trisphosphate (IP3) to induce store depletion. The extracellular bath solution is a standard Ringer's solution containing 10-20 mM Ca2+.

-

Recording: Cells are voltage-clamped at a holding potential of 0 mV. ICRAC is elicited by voltage ramps from -100 mV to +100 mV.

-

Drug Application: After establishing a stable baseline ICRAC, RO2959 is perfused into the bath at various concentrations.

-

Data Analysis: The inhibition of the inward current at -80 mV is measured, and the IC50 value is determined by fitting the concentration-response data to a Hill equation.

Calcium Imaging of Store-Operated Calcium Entry (SOCE)

This protocol details the use of fluorescent calcium indicators to measure the influx of calcium through SOCE.

Methodology:

-

Cell Preparation: CD4+ T cells are isolated from peripheral blood mononuclear cells (PBMCs) and loaded with a ratiometric calcium indicator dye, such as Fura-2 AM.

-

Calcium Measurement: The fluorescence of the dye is measured using a fluorescence microscope or a plate reader capable of ratiometric measurements (e.g., excitation at 340 nm and 380 nm, emission at 510 nm).

-

Store Depletion: Cells are initially placed in a calcium-free buffer. Store depletion is induced by the addition of thapsigargin, an inhibitor of the sarco/endoplasmic reticulum Ca2+-ATPase (SERCA) pump, or by T-cell receptor (TCR) stimulation with anti-CD3 and anti-CD28 antibodies.

-

SOCE Induction: After store depletion, calcium is added back to the extracellular solution to a final concentration of 1-2 mM, and the subsequent increase in intracellular calcium due to SOCE is recorded.

-

Inhibition Assay: RO2959 is pre-incubated with the cells at various concentrations before the induction of store depletion.

-

Data Analysis: The inhibitory effect of RO2959 on the peak or integrated calcium influx is quantified, and the IC50 is calculated.

T-Cell Proliferation Assay

This protocol describes the measurement of T-cell proliferation in response to stimulation and its inhibition by RO2959.

Methodology:

-

T-Cell Isolation: Human CD4+ T cells are isolated from PBMCs.

-

Labeling: T cells are labeled with a fluorescent dye that is diluted with each cell division, such as carboxyfluorescein succinimidyl ester (CFSE).

-

Stimulation: Labeled T cells are cultured in 96-well plates coated with anti-CD3 antibody and with soluble anti-CD28 antibody to stimulate T-cell activation and proliferation.

-

Treatment: RO2959 is added to the cell cultures at a range of concentrations at the time of stimulation.

-

Incubation: The cells are incubated for 3-5 days to allow for proliferation.

-

Analysis: The proliferation of T cells is assessed by flow cytometry, where the dilution of the CFSE dye is measured. The percentage of proliferating cells is determined, and the inhibitory effect of RO2959 is calculated.

Cytokine Production Assay

This protocol details the measurement of cytokine production by stimulated T cells and its inhibition by RO2959.

Methodology:

-

T-Cell Stimulation: Human CD4+ T cells are stimulated as described in the T-cell proliferation assay.

-

Treatment: RO2959 is added to the cultures at various concentrations.

-

Supernatant Collection: After 24-48 hours of incubation, the cell culture supernatants are collected.

-

Cytokine Measurement: The concentration of cytokines, such as IL-2, in the supernatants is measured using an enzyme-linked immunosorbent assay (ELISA) or a multiplex bead-based immunoassay.

-

Data Analysis: The inhibition of cytokine production by RO2959 is quantified, and the IC50 value is determined.

Preclinical and Clinical Development Status

As of the latest available information, there is no public record of this compound entering formal preclinical toxicology studies required for an Investigational New Drug (IND) application, nor are there any registered clinical trials for this compound in major clinical trial registries. The development of RO2959 appears to have been discontinued (B1498344) at the in vitro or early preclinical stage.

Conclusion

This compound is a well-characterized, potent, and selective inhibitor of the CRAC channel. Its ability to effectively block store-operated calcium entry in T lymphocytes translates to a robust inhibition of T-cell activation, proliferation, and cytokine production in vitro. The detailed experimental protocols and quantitative data presented in this whitepaper provide a valuable resource for researchers in the fields of immunology, ion channel pharmacology, and drug discovery who are interested in the modulation of CRAC channels for therapeutic purposes. While the clinical development of this compound has not been pursued, the compound remains a valuable tool for the investigation of the physiological and pathological roles of SOCE.

References

The Role of RO2959 Monohydrochloride in Calcium Signaling Pathways: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

RO2959 monohydrochloride has emerged as a potent and selective inhibitor of Calcium Release-Activated Calcium (CRAC) channels, key regulators of store-operated calcium entry (SOCE) in various cell types, particularly in immune cells. This technical guide provides a comprehensive overview of the mechanism of action of RO2959, its role in calcium signaling pathways, and detailed experimental protocols for its application in research settings.

Core Mechanism of Action: Inhibition of Store-Operated Calcium Entry

This compound is a potent blocker of SOCE mediated by the interaction of Orai1 and STIM1 proteins.[1] SOCE is a crucial mechanism for replenishing intracellular calcium stores and for sustaining calcium signaling, which is vital for a multitude of cellular functions including gene expression, proliferation, and cytokine production. The process is initiated by the depletion of calcium from the endoplasmic reticulum (ER), which is sensed by STIM1. STIM1 then translocates to the plasma membrane to activate Orai1, the pore-forming subunit of the CRAC channel, leading to an influx of extracellular calcium. RO2959 exerts its inhibitory effect by targeting the CRAC channel, thereby blocking this calcium influx.

Quantitative Data: Inhibitory Potency of RO2959

The inhibitory activity of RO2959 has been quantified across various targets and cell lines, demonstrating its high potency and selectivity for CRAC channels.

| Target/Cell Line | IC50 Value | Reference |

| CRAC Channel | 402 nM | [1] |

| Orai1/Stim1-mediated SOCE | 25 nM | [1] |

| Orai3 | 530 nM | [1] |

| SOCE in activated CD4+ T lymphocytes | 265 nM | [1] |

| IP3-dependent current in RBL-2H3 cells | Potent inhibitor | |

| SOCE in CHO cells expressing human Orai1 and Stim1 | Potent inhibitor | |

| Human IL-2 production | Potent inhibitor | [1] |

Signaling Pathway Inhibition by RO2959

RO2959 primarily impacts the T-cell receptor (TCR) signaling pathway, which heavily relies on CRAC channel-mediated calcium influx for downstream effector functions.

Experimental Protocols

Measurement of Store-Operated Calcium Entry (SOCE) Inhibition

This protocol describes the use of a fluorescent calcium indicator to measure the inhibition of SOCE by RO2959 in a cell line such as Jurkat T-cells.

Materials:

-

Jurkat T-cells

-

This compound

-

Fluo-4 AM or Fura-2 AM calcium indicator dye

-

Pluronic F-127

-

Calcium-free buffer (e.g., HBSS without Ca2+/Mg2+)

-

Calcium-containing buffer (e.g., HBSS with 2 mM Ca2+)

-

96-well black-walled, clear-bottom plates

-

Fluorescence plate reader or fluorescence microscope

Procedure:

-

Cell Preparation:

-

Seed Jurkat T-cells onto poly-L-lysine coated wells of a 96-well plate at a density of 1-2 x 10^5 cells/well.

-

Allow cells to attach for 30-60 minutes at 37°C.

-

-

Dye Loading:

-

Prepare a loading buffer containing 2-5 µM Fluo-4 AM and 0.02% Pluronic F-127 in calcium-free buffer.

-

Remove the culture medium and wash the cells once with calcium-free buffer.

-

Add the loading buffer to the cells and incubate for 30-45 minutes at 37°C in the dark.

-

Wash the cells twice with calcium-free buffer to remove extracellular dye.

-

-

Inhibitor Incubation:

-

Prepare various concentrations of RO2959 in calcium-free buffer.

-

Add the RO2959 solutions to the respective wells and incubate for 15-30 minutes at room temperature. Include a vehicle control (e.g., DMSO).

-

-

SOCE Measurement:

-

Place the plate in a fluorescence plate reader.

-

Record baseline fluorescence for 1-2 minutes in calcium-free buffer.

-

To deplete ER calcium stores, add thapsigargin to a final concentration of 1-2 µM. Continue recording fluorescence to observe the transient increase due to calcium release from the ER.

-

Once the fluorescence returns to baseline, add calcium-containing buffer to initiate SOCE.

-

Record the fluorescence increase, which represents the influx of extracellular calcium through CRAC channels.

-

-

Data Analysis:

-

The magnitude of SOCE can be quantified by the peak fluorescence intensity or the area under the curve after the addition of calcium.

-

Calculate the percentage of inhibition for each RO2959 concentration relative to the vehicle control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the RO2959 concentration and fitting the data to a dose-response curve.

-

Selectivity Profile

An important aspect of a pharmacological inhibitor is its selectivity. Studies have shown that RO2959 has no significant inhibitory effect on a variety of other ion channels, including TRPC1, TRPM2, TRPM4, and Cav1.2 channels. This high selectivity for CRAC channels makes RO2959 a valuable tool for specifically investigating the role of SOCE in various biological processes.

Conclusion

This compound is a potent and selective inhibitor of CRAC channels, making it an invaluable tool for studying the intricacies of calcium signaling. Its ability to specifically block store-operated calcium entry allows researchers to dissect the downstream consequences of this pathway in a variety of cellular contexts, from immune cell activation to gene expression. The data and protocols provided in this guide serve as a comprehensive resource for the effective application of RO2959 in research and drug development.

References

Unraveling the Selectivity of RO2959: A Technical Guide to its Preferential Inhibition of Orai1 over Orai3

For Immediate Release

This technical guide provides an in-depth analysis of the selective inhibition of the calcium release-activated calcium (CRAC) channel protein Orai1 over its homolog Orai3 by the small molecule inhibitor RO2959. This document is intended for researchers, scientists, and drug development professionals engaged in the study of calcium signaling and the development of targeted therapeutics. Herein, we present a comprehensive overview of the quantitative data, detailed experimental methodologies, and the underlying signaling pathways pertinent to the selectivity of RO2959.

Core Data Summary: RO2959 Potency against Orai1 and Orai3

RO2959 demonstrates a significant preferential inhibition of Orai1-mediated store-operated calcium entry (SOCE) compared to Orai3. The inhibitory potency, as determined by half-maximal inhibitory concentrations (IC50), reveals a greater than 20-fold selectivity for Orai1.

| Target | IC50 (nM) | Cell System | Reference |

| Orai1 | 25 | CHO cells stably expressing human Orai1 and STIM1 | [1] |

| Orai3 | 530 | Not explicitly stated, inferred from comparative statements | [1] |

| SOCE in CD4+ T lymphocytes | 265 | Human primary CD4+ T cells | [1] |

Table 1: Inhibitory Potency of RO2959 against Orai1 and Orai3.

STIM-Orai Signaling Pathway

The canonical activation of Orai channels is initiated by the depletion of calcium stores within the endoplasmic reticulum (ER). This is sensed by the stromal interaction molecule 1 (STIM1), an ER-resident protein. Upon sensing low ER calcium levels, STIM1 undergoes a conformational change, oligomerizes, and translocates to ER-plasma membrane junctions. At these junctions, STIM1 directly interacts with and activates Orai channels, leading to the influx of extracellular calcium into the cytosol. This process is known as store-operated calcium entry (SOCE).

Experimental Protocols

The determination of RO2959's selectivity for Orai1 over Orai3 relies on two primary experimental techniques: electrophysiology and calcium imaging. The following protocols are based on the methodologies described in the characterization of novel CRAC channel inhibitors.

Electrophysiology: Whole-Cell Patch-Clamp Recordings

This technique directly measures the ion currents (I-CRAC) flowing through Orai channels.

Objective: To determine the concentration-dependent inhibition of Orai1- and Orai3-mediated currents by RO2959.

Cell Lines:

-

Chinese Hamster Ovary (CHO) cells stably co-expressing human STIM1 and human Orai1.

-

CHO cells stably co-expressing human STIM1 and human Orai3.

Solutions:

-

External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).

-

Internal (Pipette) Solution (in mM): 135 Cs-methanesulfonate, 8 MgCl2, 10 HEPES, 20 BAPTA (to chelate intracellular calcium and passively deplete ER stores), pH 7.2 with CsOH.

Procedure:

-

Culture the stably transfected CHO cells on glass coverslips.

-

Perform whole-cell patch-clamp recordings using a patch-clamp amplifier and data acquisition system.

-

Use patch pipettes with a resistance of 3-5 MΩ when filled with the internal solution.

-

Establish a whole-cell configuration and hold the cell at a potential of 0 mV.

-

Apply voltage ramps (e.g., -100 to +100 mV over 50 ms) at regular intervals (e.g., every 2 seconds) to elicit and measure the inwardly rectifying I-CRAC. The current will develop as the intracellular BAPTA diffuses into the cell and depletes the ER calcium stores.

-

Once a stable baseline I-CRAC is achieved, perfuse the cells with the external solution containing various concentrations of RO2959.

-

Record the current at each concentration until a steady-state inhibition is reached.

-

Calculate the percentage of current inhibition at a negative potential (e.g., -80 mV) for each concentration relative to the baseline current.

-

Plot the percentage of inhibition against the logarithm of the RO2959 concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Calcium Imaging: Fura-2 Ratiometric Measurement of SOCE

This method measures changes in intracellular calcium concentration ([Ca2+]i) in response to ER store depletion and subsequent calcium influx.

Objective: To determine the concentration-dependent inhibition of SOCE by RO2959 in cells endogenously or heterologously expressing Orai channels.

Cell Lines and Primary Cells:

-

Rat Basophilic Leukemia (RBL-2H3) cells (endogenously expressing CRAC channels).

-

Human primary CD4+ T cells.

Reagents:

-

Fura-2 AM (calcium indicator dye).

-

Thapsigargin (B1683126) (SERCA pump inhibitor to deplete ER calcium stores).

-

Calcium-free buffer (e.g., Hank's Balanced Salt Solution without CaCl2).

-

Calcium-containing buffer (e.g., Hank's Balanced Salt Solution with 2 mM CaCl2).

-

RO2959 at various concentrations.

Procedure:

-

Load the cells with Fura-2 AM (e.g., 2-5 µM) in a physiological salt solution for 30-60 minutes at room temperature.

-

Wash the cells to remove extracellular dye and mount the coverslip with the loaded cells onto an inverted fluorescence microscope equipped for ratiometric imaging.

-

Initially, perfuse the cells with a calcium-free buffer.

-

To deplete the ER calcium stores, add thapsigargin (e.g., 1-2 µM) to the calcium-free buffer. This will cause a transient increase in [Ca2+]i due to calcium leaking from the ER, followed by a return to baseline.

-

Pre-incubate the cells with different concentrations of RO2959 for a defined period.

-

Initiate SOCE by reintroducing the calcium-containing buffer.

-